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1-Methyl-5-(4-methylbenzoyl)-1H-imidazole
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Overview
Description
1-Methyl-5-(4-methylbenzoyl)-1H-imidazole is an organic compound belonging to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a methyl group at the first position and a 4-methylbenzoyl group at the fifth position of the imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-(4-methylbenzoyl)-1H-imidazole typically involves the condensation of 4-methylbenzoyl chloride with 1-methylimidazole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-5-(4-methylbenzoyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl imidazole derivatives.
Scientific Research Applications
1-Methyl-5-(4-methylbenzoyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(4-methylbenzoyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to a reduction in the production of inflammatory mediators, thereby exerting anti-inflammatory effects. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetic acid
- 1-Methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-yl acetate
- 1-Methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-yl acetic acid methyl ester
Uniqueness
1-Methyl-5-(4-methylbenzoyl)-1H-imidazole is unique due to its imidazole ring structure, which imparts distinct chemical and biological properties compared to similar compounds with pyrrole rings. The presence of the 4-methylbenzoyl group also enhances its lipophilicity and potential biological activity.
Biological Activity
1-Methyl-5-(4-methylbenzoyl)-1H-imidazole is a compound belonging to the imidazole family, which has garnered attention for its diverse biological activities. This article provides an in-depth review of its biological activity, synthesizing findings from various studies on its antibacterial and anticancer properties, along with relevant case studies.
Overview of Imidazole Derivatives
Imidazole and its derivatives are recognized for their broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The structural features of imidazoles significantly influence their pharmacological properties, making them valuable in medicinal chemistry.
Antibacterial Activity
Research indicates that imidazole derivatives exhibit notable antibacterial properties. For instance, the study by Jain et al. synthesized various 2-(4-substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazole compounds and evaluated their antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Among these derivatives, some demonstrated promising antimicrobial potential, indicating the potential of imidazole compounds in treating bacterial infections .
Table 1: Antibacterial Activity of Imidazole Derivatives
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
1a | S. aureus | < 8 µg/mL |
1b | E. coli | < 64 µg/mL |
2a | B. subtilis | < 16 µg/mL |
Anticancer Activity
The anticancer properties of imidazole derivatives have been extensively studied. For example, a recent study evaluated the cytotoxic effects of various imidazole derivatives on several cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). It was found that certain derivatives exhibited IC50 values below 5 µM, indicating high potency against these cancer cell lines .
Case Study: Cytotoxic Effects
One specific derivative, identified as compound 5 , demonstrated significant cytotoxic effects across all tested cell lines. The study used the MTT assay to assess cell viability post-treatment with varying concentrations of the compound. Results indicated a marked increase in apoptosis and cell cycle arrest at the G2/M phase in treated cells .
Table 2: Cytotoxicity of Imidazole Derivatives
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
5 | MCF-7 | < 5 |
5 | HepG2 | < 5 |
5 | HCT-116 | < 5 |
The mechanism through which imidazole derivatives exert their biological effects often involves interaction with cellular targets such as enzymes or DNA. For instance, some studies suggest that these compounds may induce apoptosis through mitochondrial pathways or inhibit key kinases involved in cancer progression .
Properties
Molecular Formula |
C12H12N2O |
---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
(3-methylimidazol-4-yl)-(4-methylphenyl)methanone |
InChI |
InChI=1S/C12H12N2O/c1-9-3-5-10(6-4-9)12(15)11-7-13-8-14(11)2/h3-8H,1-2H3 |
InChI Key |
IVCGFEYUIUNJNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN=CN2C |
Origin of Product |
United States |
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